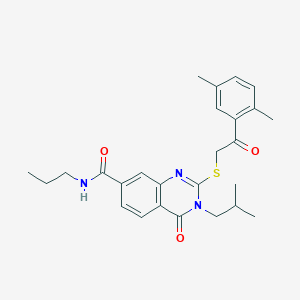
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide , identified by its CAS number 1113141-87-9 , has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Structure
The compound features a complex structure that includes:
- A quinazoline backbone
- A carboxamide group
- An isobutyl side chain
- A thioether linkage
Molecular Formula
The molecular formula is C20H26N2O3S.
| Property | Value |
|---|---|
| Molecular Weight | 378.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.
- Escherichia coli : Showed moderate inhibition with an MIC of 50 µg/mL.
Antifungal Activity
The compound has also been tested for antifungal activity. Preliminary results suggest:
- Effective against Candida albicans with an MIC of 25 µg/mL.
- Potential as a therapeutic agent in treating fungal infections.
Anticancer Properties
A series of studies have focused on the anticancer potential of this compound:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Findings :
- The compound induced apoptosis in cancer cells through both extrinsic and intrinsic pathways.
- IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.
The proposed mechanism involves the compound's interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of the compound was assessed against a panel of pathogens. Results indicated that it significantly reduced bacterial load in infected tissue samples compared to untreated controls.
Study 2: Anticancer Activity
A recent study evaluated the anticancer effects on MCF-7 cells. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-6-11-27-24(31)19-9-10-20-22(13-19)28-26(29(25(20)32)14-16(2)3)33-15-23(30)21-12-17(4)7-8-18(21)5/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXANDWGXUUSMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=C(C=CC(=C3)C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














